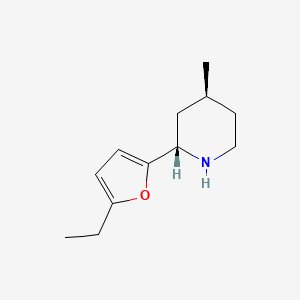

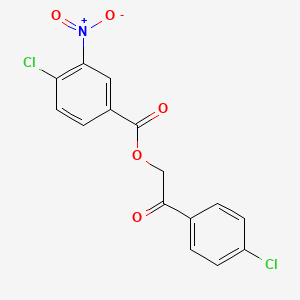

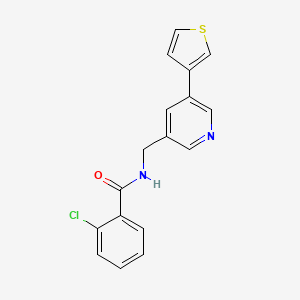

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea is a urea derivative that is likely to possess interesting biological activity due to the presence of the pyrrolidine ring and substituted phenyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related urea derivatives and their potential biological activities.

Synthesis Analysis

The synthesis of urea derivatives can involve the reaction of pyrrolidinones with urea to form amino derivatives of pyrrolones. For instance, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones react with urea to form the corresponding 3-amino derivatives . This suggests that the synthesis of the compound may involve a similar strategy, where a pyrrolidinone precursor is reacted with urea under controlled conditions to introduce the urea functionality.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of an arylurea moiety, which can significantly influence the biological activity of the compound. In the case of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, the position of the arylurea group relative to the thioether linker was found to be crucial for the biological activity, with the meta position being particularly favorable . This indicates that the molecular structure of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea, including the positioning of its substituents, could be a key determinant of its function.

Chemical Reactions Analysis

The reactivity of urea derivatives can vary depending on the substituents present on the pyrrolidine ring and the phenyl groups. For example, reactions with hydrazine hydrate and ethylenediamine can lead to the formation of corresponding salts or double salts in the case of pyrrolidinone derivatives . This suggests that the compound may also participate in similar reactions, potentially leading to the formation of new derivatives with different properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings and the pyrrolidine core. The presence of hydrophobic groups can affect the compound's interaction with biological targets, as seen in the case of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, where such groups contributed to the potency of the compounds as VEGFR-2 tyrosine kinase inhibitors . Therefore, the physical and chemical properties of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea would need to be characterized to understand its potential as a biologically active molecule.

科学的研究の応用

Enzyme Inhibition

Research on enzyme inhibitors highlights the synthesis and evaluation of novel compounds for their potential to inhibit specific enzymes. For instance, a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were studied for their ability to inhibit glycolic acid oxidase, indicating the importance of specific substituents for enzyme inhibition efficacy (Rooney et al., 1983).

Stereochemistry

Stereochemistry plays a crucial role in the medicinal chemistry field, where the synthesis and stereochemical determination of active metabolites are vital. A notable study involves the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the intricate processes involved in achieving the desired stereochemistry for biological activity (Chen et al., 2010).

Analytical Chemistry

In analytical chemistry, innovative methods for quantitative analysis are essential. A study presented a simple method for determining urinary δ-aminolevulinic acid, a biomarker for lead exposure, showcasing the application of pyrrole derivatives in developing analytical techniques (Tomokuni & Ogata, 1972).

Rheology and Gelation

The study of rheology and gelation properties of low molecular weight compounds, such as 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, provides insights into how the physical properties of gels can be tuned for various applications, including drug delivery systems (Lloyd & Steed, 2011).

Material Science

In material science, the development of organic nonlinear optical crystals based on pyrrole derivatives, such as those with large macroscopic nonlinearity for potential use in optical applications, demonstrates the versatility of pyrrole-based compounds in high-tech applications (Kwon et al., 2008).

特性

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-16-10-12-17(13-11-16)23(19-9-6-14-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGXZSCWAHSOEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

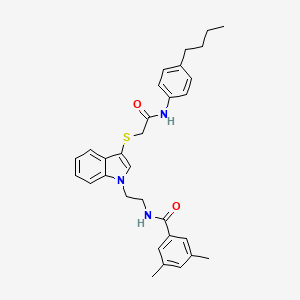

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)

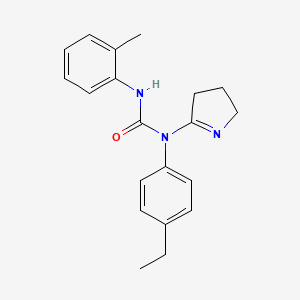

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

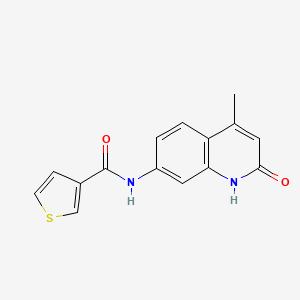

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)

![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)